![molecular formula C50H68N14O10 B069708 Bremelanotide CAS No. 189691-06-3](/img/structure/B69708.png)
Bremelanotide
Übersicht
Beschreibung
PT-141, also known as Bremelanotide, is a synthetic peptide that was originally developed as a potential treatment for sexual dysfunction . It is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone . PT-141 has been tested in clinical trials as a treatment for both male and female hypoactive sexual desire disorder and acute hemorrhage .
Synthesis Analysis
PT-141 was developed from the tanning peptide Melanotan 2, a variant of a peptide hormone naturally produced in the body and known as an Alpha-Melanocyte stimulating hormone . This hormone is responsible for stimulating melanogenesis .
Molecular Structure Analysis
PT-141 (this compound) is a research cyclic peptide whose scientific study on animal test subjects is primarily tied to potentially positive effects relating to hemorrhagic shock and reperfusion injury . It contains a molecular mass of 1025.2, and carries a molecular formula of C50H68N14O10 .
Wissenschaftliche Forschungsanwendungen
Behandlung der Hypoaktiven Sexualwunschstörung (HSDD)
Bremelanotide (Vyleesi™) ist ein Melanocortin-Rezeptor-Agonist, der in den USA zur Behandlung von prämenopausalen Frauen mit erworbener, generalisierter Hypoaktiver Sexualwunschstörung (HSDD) zugelassen ist. Diese Störung ist gekennzeichnet durch einen niedrigen sexuellen Wunsch, der zu erheblicher Belastung oder zwischenmenschlichen Schwierigkeiten führt .
Modulation der Gehirnwege, die an der sexuellen Reaktion beteiligt sind
This compound ist ein synthetisches Peptid-Analog des Neuropeptidhormons Alpha-Melanocyt-stimulierendes Hormon (α-MSH) mit hoher Affinität für den Melanocortin-Typ-4-Rezeptor, der vermutlich für die sexuelle Funktion wichtig ist. Dadurch hat es das Potenzial, Gehirnwege zu modulieren, die an der sexuellen Reaktion beteiligt sind .
Behandlung der weiblichen sexuellen Dysfunktion (FSD)
Die weibliche sexuelle Dysfunktion (FSD) ist eine multifaktorielle, multidimensionale Erkrankung mit wenigen Behandlungsmöglichkeiten. FSD umfasst eine Reihe von Störungen, darunter HSDD, weibliche sexuelle Erregungsstörung (FSAD) und sexuelle Schmerzen, die die körperliche Gesundheit und das emotionale Wohlbefinden beeinträchtigen. This compound hat sich als potenziell zur Linderung von FSD im Zusammenhang mit Lustverlust erwiesen .
Reduktion der Selbstbewusstheit und Steigerung des Selbstbildes
Eine kürzlich durchgeführte Studie unter Verwendung der funktionellen Magnetresonanztomographie zeigte, dass this compound auf relevante Dopamin-Gehirnzentren wirkt, um die Selbstbewusstheit zu reduzieren, das Selbstbild zu verbessern und Frauen mit HSDD für erotische Reize zu sensibilisieren .
Behandlung von Fettleibigkeit
This compound, ein Melanocortin-Rezeptor-4-Agonist (MCR4), wurde von der U.S. Food and Drug Administration (FDA) für die Behandlung von Fettleibigkeit freigegeben. Eine klinische Phase-2-Studie soll 2024 beginnen und die Sicherheit und Wirksamkeit von this compound untersuchen, das bei adipösen Patienten in Kombination mit Tirzepatide (GLP1/GIP) verabreicht wird .
Aufrechterhaltung des Gewichtsverlusts
Forschungsergebnisse und neuere klinische Daten deuten darauf hin, dass die Kombination eines MCR4-Agonisten wie this compound mit Inkretin-Therapeutika wie Tirzepatide zu synergistischen Wirkungen auf den Gewichtsverlust führen kann, die einen erhöhten Gewichtsverlust bei niedrigeren und besser verträglichen Dosen ermöglichen .
Wirkmechanismus
Target of Action
Bremelanotide, also known as PT-141, is a synthetic peptide that primarily targets melanocortin receptors in the brain . These receptors, specifically MC1R, MC3R, MC4R, MC5R, and MC2R, play a crucial role in various physiological functions . Among these, MC4R is particularly significant as it is involved in sexual function and behavior .
Mode of Action
This compound acts as an agonist of melanocortin receptors . It binds to these receptors, especially MC4R, leading to their activation . The exact mechanism by which this agonism translates into a clinical effect is still under investigation .
Biochemical Pathways
The activation of melanocortin receptors by this compound influences several biochemical pathways. MC3R and MC4R, found in the hypothalamus, are involved in food intake and energy homeostasis . The activation of these receptors by this compound could potentially influence these pathways.
Pharmacokinetics
This compound is administered via subcutaneous injection, and its bioavailability is approximately 100% . It is metabolized through the hydrolysis of peptide bonds . The elimination half-life of this compound is about 2.7 hours, and it is excreted through urine (64.8%) and feces (22.8%) .
Result of Action
The primary result of this compound’s action is the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . By activating melanocortin receptors, this compound may increase libido and enhance sexual response . .
Action Environment
The action of this compound is primarily within the central nervous system
Safety and Hazards
PT-141 is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In the case of severe liver or kidney impairment, this compound should be used with caution . This compound should not be used by patients with known cardiovascular conditions or uncontrolled hypertension .
Zukünftige Richtungen
As the research on PT-141 peptide continues to evolve, there is immense potential for this compound to make a significant impact in the medical field . With its multifaceted therapeutic effects, PT-141 has the potential to address unmet medical needs in sexual health, weight management, and inflammatory conditions .
Eigenschaften
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893711 | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
189691-06-3 | |
Record name | Bremelanotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREMELANOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.